molecular formula C12H8N2O4 B1320737 2-(5-Nitropyridin-2-yl)benzoic acid CAS No. 1048912-81-7

2-(5-Nitropyridin-2-yl)benzoic acid

Cat. No.: B1320737
CAS No.: 1048912-81-7
M. Wt: 244.2 g/mol
InChI Key: LZILLRBYDMYDGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid typically involves the nitration of 2-pyridinecarboxylic acid followed by a coupling reaction with a benzene derivative. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and coupling reactions similar to those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to undergo redox reactions and form covalent bonds with target molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitropyridin-2-yl)benzoic acid is unique due to the presence of both a nitro group and a benzenecarboxylic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields .

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZILLRBYDMYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595252
Record name 2-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048912-81-7
Record name 2-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 3-nitropyridine-6-ylbenzoate (545 mg), which is the product of Reference example 32(a), and aqueous sodium hydroxide solution (1N, 3.16 ml) at 90° C. and the reaction mixture was treated to afford the title compound (370 mg) as colorless crystals.
Name
methyl 3-nitropyridine-6-ylbenzoate
Quantity
545 mg
Type
reactant
Reaction Step One
Quantity
3.16 mL
Type
reactant
Reaction Step Two

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